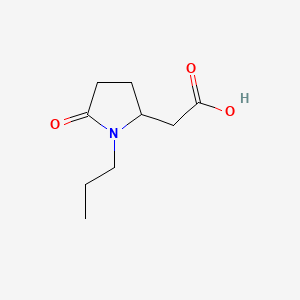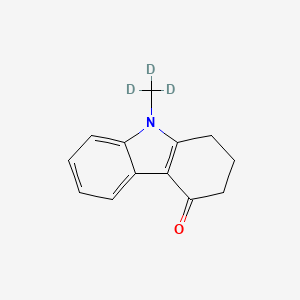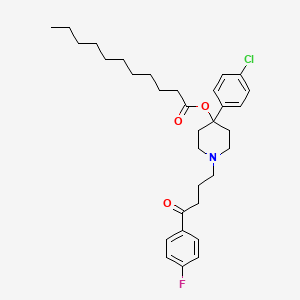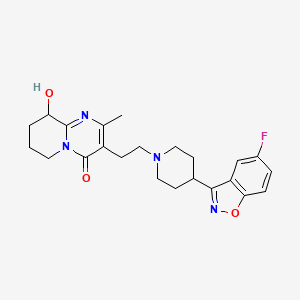
ラセミ-2',4',5'-トリメチルケトプロフェン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-2’,4’,5’-Trimethyl Ketoprofen: is a synthetic derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of three methyl groups attached to the aromatic ring of ketoprofen, specifically at the 2’, 4’, and 5’ positions. The addition of these methyl groups can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in pharmaceutical research.
科学的研究の応用
rac-2’,4’,5’-Trimethyl Ketoprofen has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of methylation on the reactivity and stability of ketoprofen derivatives.
Biology: Investigated for its potential anti-inflammatory and analgesic properties in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-2’,4’,5’-Trimethyl Ketoprofen typically involves the alkylation of ketoprofen with methylating agents. One common method is the Friedel-Crafts alkylation, where ketoprofen is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the regioselectivity of the methylation process.
Industrial Production Methods: In an industrial setting, the production of rac-2’,4’,5’-Trimethyl Ketoprofen can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required quality standards for pharmaceutical applications.
化学反応の分析
Types of Reactions: rac-2’,4’,5’-Trimethyl Ketoprofen can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The aromatic ring of rac-2’,4’,5’-Trimethyl Ketoprofen can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
作用機序
The mechanism of action of rac-2’,4’,5’-Trimethyl Ketoprofen is similar to that of ketoprofen. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, rac-2’,4’,5’-Trimethyl Ketoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The presence of additional methyl groups may influence the compound’s binding affinity and selectivity towards COX enzymes, potentially enhancing its therapeutic efficacy.
類似化合物との比較
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another NSAID with a similar mechanism of action.
Naproxen: An NSAID with a longer half-life compared to ketoprofen.
Uniqueness: rac-2’,4’,5’-Trimethyl Ketoprofen is unique due to the presence of three methyl groups on the aromatic ring, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in improved therapeutic efficacy, reduced side effects, or enhanced stability compared to its parent compound, ketoprofen.
特性
CAS番号 |
1797984-80-5 |
|---|---|
分子式 |
C19H20O3 |
分子量 |
296.366 |
IUPAC名 |
2-[3-(2,4,5-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-13(3)17(9-12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChIキー |
QISHTWCSIVFJBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


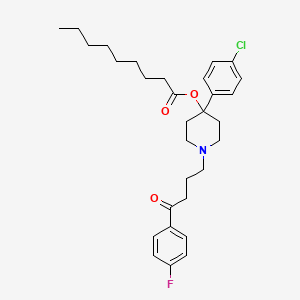
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)


